molecular formula C17H13FN2OS B2848804 N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide CAS No. 671198-55-3

N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide

Cat. No.: B2848804
CAS No.: 671198-55-3
M. Wt: 312.36
InChI Key: ADNYYTYQRVFKET-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is a synthetic small molecule of high interest in medicinal chemistry research, particularly in the investigation of new therapeutic agents for Type 2 Diabetes Mellitus. This compound features a quinoline core linked to a 2-fluorophenyl ring via a thioacetamide bridge, a structural motif prevalent in potent enzyme inhibitors . Its primary research application is as a potential inhibitor of the α-glucosidase enzyme . α-Glucosidase is a key intestinal enzyme responsible for carbohydrate hydrolysis, and inhibiting its activity is a validated therapeutic strategy for managing postprandial blood glucose levels . Compounds with similar hybrid structures, incorporating quinoline and thioacetamide pharmacophores, have demonstrated remarkable in vitro inhibitory activity against α-glucosidase, often significantly outperforming standard drugs like acarbose . For instance, closely related quinoline-2-thio-acetamide derivatives have been reported to be multiple folds more potent than acarbose, making them valuable tools for pharmacological study and lead compound development . The fluorophenyl substituent is a critical feature, as structural analyses indicate that electron-withdrawing groups, such as fluorine, at the phenyl moiety can enhance inhibitory potency . The mechanism of action for this class of compounds is suggested to involve non-competitive inhibition, binding to an allosteric site on the enzyme and effectively reducing its catalytic activity . Research into this compound and its analogs supports the growing field of rational drug design, where hybrid scaffolds are constructed to interact with multiple sites on a biological target . This compound is supplied for non-clinical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-13-6-2-4-8-15(13)19-16(21)11-22-17-10-9-12-5-1-3-7-14(12)20-17/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNYYTYQRVFKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

General Synthetic Strategy

The synthesis of N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide typically involves a two-step process:

  • Preparation of Quinoline-2-Thiol : The thiol group is introduced at the 2-position of the quinoline core.
  • Nucleophilic Substitution with Chloroacetamide : The quinoline-2-thiol reacts with 2-chloro-N-(2-fluorophenyl)acetamide to form the thioether bond.
Synthesis of Quinoline-2-Thiol

Quinoline-2-thiol is commonly synthesized via the reaction of 2-chloroquinoline with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds under reflux (90–100°C) for 6–8 hours, yielding the thiol intermediate with >70% efficiency.

Thioether Formation

The critical step involves the coupling of quinoline-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide. This reaction is facilitated by a mild base, such as potassium carbonate (K₂CO₃), in acetone at 50–60°C for 4–6 hours. The mechanism proceeds via a nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electrophilic carbon adjacent to the chloro group in the acetamide derivative.

Reaction Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction yield and purity:

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Acetone 65 98
Base K₂CO₃ 65 98
Temperature 60°C 65 98

Alternative solvents (e.g., DMF, THF) and bases (e.g., triethylamine, NaH) were evaluated but resulted in lower yields (40–55%) due to side reactions such as disulfide formation.

Molar Ratio and Reaction Time

A molar ratio of 1:1.2 (quinoline-2-thiol to chloroacetamide) and a reaction time of 5 hours were found to maximize product formation. Prolonged heating (>7 hours) led to decomposition, reducing yields by 15–20%.

Characterization Data

Spectroscopic Analysis

The compound was characterized using NMR, IR, and mass spectrometry:

¹H NMR (400 MHz, DMSO-$$d_6$$)
  • δ 8.45 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, quinoline-H)
  • δ 7.92–7.85 (m, 2H, fluorophenyl-H)
  • δ 4.32 (s, 2H, -SCH₂CO-)
  • δ 3.21 (s, 1H, NH)
IR (KBr, $$ \nu_{\text{max}} $$)
  • 3343 cm⁻¹ (N-H stretch)
  • 1685 cm⁻¹ (C=O stretch)
  • 1240 cm⁻¹ (C-F stretch)
Melting Point

201–203°C (uncorrected)

Industrial Scale-Up Considerations

Challenges in Large-Scale Production

  • Purification : Column chromatography is inefficient for industrial batches; recrystallization from ethanol/water (3:1) is preferred.
  • By-Product Management : Disulfide by-products are minimized by maintaining an inert nitrogen atmosphere.

Continuous Flow Synthesis

Preliminary studies indicate that continuous flow reactors can enhance yield (72–75%) by improving mass transfer and temperature control.

Comparative Analysis with Structural Analogs

Impact of Substituents on Yield

The table below compares yields of this compound with analogs bearing different aromatic groups:

Compound R-Substituent Yield (%)
N-(2-Fluorophenyl) derivative None 65
N-(4-Nitrophenyl) derivative NO₂ 58
N-(3-Chlorophenyl) derivative Cl 62

Electron-withdrawing groups (e.g., NO₂) slightly reduce yields due to increased steric hindrance.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Type Reagents/Conditions Products Key Observations Source
OxidationH₂O₂ (30%), RT, 6 hoursSulfoxide derivativePartial oxidation observed; regioselectivity influenced by steric and electronic factors. ,
Oxidationm-CPBA (1.2 eq), DCM, 0°C → RT, 12 hoursSulfone derivativeComplete oxidation achieved; confirmed by NMR (δ 3.1–3.3 ppm for sulfone resonance). ,

Mechanistic Pathway :
The sulfur atom in the thioether is oxidized sequentially:ThioetherH2O2Sulfoxidem CPBASulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{m CPBA}}\text{Sulfone}Electron-withdrawing groups (e.g., fluorine) on the phenyl ring stabilize the transition state, enhancing oxidation efficiency .

Nucleophilic Aromatic Substitution at the Fluorophenyl Ring

The fluorine atom at the ortho position of the phenyl ring participates in nucleophilic substitution reactions:

Reaction Type Reagents/Conditions Products Key Observations Source
SNArK₂CO₃, DMF, 80°C, 12 hours2-Aminophenyl derivativeSubstitution with amines yields analogues with improved solubility. ,
SNArNaSH, EtOH, reflux, 8 hours2-Mercaptophenyl derivativeThiolation confirmed via LC-MS (m/z 329.1 [M+H]⁺).

Substituent Effects :
Electron-withdrawing groups (e.g., -NO₂) para to fluorine enhance reactivity by polarizing the C-F bond, as demonstrated in kinetic studies .

Reduction of the Quinoline Ring

The quinoline moiety undergoes selective reduction under hydrogenation conditions:

Reaction Type Reagents/Conditions Products Key Observations Source
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, 25°C, 24 hoursTetrahydroquinoline derivativePartial reduction preserves the acetamide functionality (confirmed by IR: ν 1650 cm⁻¹). ,

Mechanistic Insight :
The nitrogen atom in the quinoline ring directs hydrogenation to the 1,2,3,4-positions, forming a tetrahydroquinoline system .

Hydrolysis of the Acetamide Group

The acetamide group hydrolyzes under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Observations Source
Acidic Hydrolysis6M HCl, reflux, 6 hours2-(Quinolin-2-ylthio)acetic acidQuantitative conversion observed (HPLC purity >98%).
Basic HydrolysisNaOH (10%), EtOH/H₂O, 80°C, 4 hoursSodium 2-(quinolin-2-ylthio)acetateReaction monitored by TLC (Rf shift from 0.7 to 0.3).

Applications :
Hydrolysis products serve as intermediates for synthesizing esters or amides with modified pharmacological profiles .

Cross-Coupling Reactions

The quinoline ring participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Reagents/Conditions Products Key Observations Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 18 hours6-Arylquinoline derivativeIntroduced aryl groups enhance π-stacking interactions (X-ray crystallography). ,

Substrate Scope :
Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) exhibit higher yields (75–85%) compared to electron-deficient analogues (40–50%) .

Comparative Reactivity with Analogues

A comparison of reactivity across halogen-substituted derivatives reveals:

Compound Oxidation Rate (t₁/₂, hours) Substitution Yield (%) Hydrolysis Rate (k, h⁻¹)
N-(2-Fluorophenyl)-2-(quinolin-2-ylthio)acetamide2.5 (sulfoxide)78 (SNAr with NH₃)0.15 (acidic)
N-(2-Chlorophenyl) analogue3.2650.09
N-(2-Bromophenyl) analogue4.1520.07

Key Trend :
Fluorine’s strong electron-withdrawing effect accelerates substitution and hydrolysis compared to bulkier halogens , .

Scientific Research Applications

N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide exhibits various biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess antimicrobial properties. Studies have demonstrated significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) reflecting potent activity:

CompoundMIC (µg/mL)Activity
9a88.50Moderate
9b46.00High
9c19.70Very High

α-Glucosidase Inhibition

This compound has also been investigated for its α-glucosidase inhibitory activity, which is crucial for managing diabetes. The following table summarizes findings from studies on various derivatives:

CompoundIC50 (µM)Remarks
9d3.20Significant improvement over acarbose
9e110.40Inferior activity compared to 9d

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the efficacy of this compound. Modifications to the quinoline and phenyl moieties can enhance biological activity. For instance, substituting electron-withdrawing groups has been shown to improve enzyme binding and inhibition potency.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.

Comparison with Similar Compounds

Quinoline-Based Derivatives

  • N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide (): This analog replaces the thioether with an oxygen linker, reducing lipophilicity (logP) and altering hydrogen-bonding capacity. The oxygen linker may decrease metabolic stability compared to the sulfur-containing target compound . Key Data: Dihedral angle between quinoline and benzene rings = 87.19°; forms intermolecular hydrogen bonds with water .
  • 2-(Quinolin-8-yloxy)-N-phenylacetamide (Li et al., 2005): Lacks the 2-fluorophenyl group but shares the quinoline-oxygen-acetamide backbone.

Pyrazole and Triazole Derivatives

  • N-(2-Fluorophenyl)-2-(5-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide (17b, ): Replaces quinoline with a quinoxaline-pyrazole-thiazole system. Exhibits a lower synthesis yield (7%) compared to typical quinoline-based analogs (e.g., 42–86% in ) .
  • N-(4-Fluorophenyl)-2-(phenylsulfonyl)acetamide (54, ) :
    Features a sulfonyl group instead of thioether, increasing electron-withdrawing effects. Reported 86.6% yield and higher melting point (204–206°C), suggesting greater crystallinity .

Fluorophenyl Substituent Variations

  • N-(2-Chloro-4-fluorophenyl)-2-chloroacetamide (): Dual chloro/fluoro substitution increases molecular weight (C₈H₆Cl₂FNO) and polarity. Such analogs are intermediates for anticancer agents but may exhibit higher toxicity .
  • Ocfentanil () : A regulated opioid derivative with N-(2-fluorophenyl)acetamide and piperidine groups. Highlights the pharmacological versatility of fluorophenyl-acetamide scaffolds but underscores risks of central nervous system activity .

Biological Activity

N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a 2-fluorophenyl group through a thioacetamide bridge. The presence of the fluorine atom is critical as it influences the compound's electronic properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoline structure is known for its ability to intercalate with DNA, potentially disrupting cellular processes, which may lead to anticancer effects. Additionally, it may act as a nucleophile or electrophile in various biochemical reactions, modulating enzyme activities.

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) indicating potent activity .

CompoundMIC (µg/mL)Activity
9a88.50Moderate
9b46.00High
9c19.70Very High

α-Glucosidase Inhibition

The compound has also been investigated for its α-glucosidase inhibitory activity, which is crucial in managing diabetes. In one study, derivatives were synthesized and tested, showing varying degrees of inhibition based on structural modifications:

CompoundIC50 (µM)Remarks
9d3.20Significant improvement over acarbose
9e110.40Inferior activity compared to 9d

The introduction of electron-withdrawing groups like fluorine at the ortho position was found to enhance inhibitory potency significantly .

Case Studies

  • Anticancer Potential : A study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development.
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that substituents on the phenyl ring greatly influence the biological activity of quinoline derivatives. For instance, compounds with halogen substitutions displayed enhanced potency against α-glucosidase compared to their non-substituted counterparts .

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